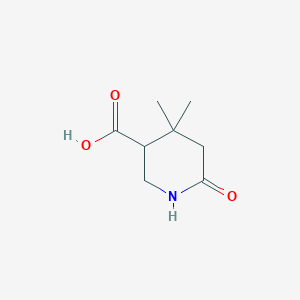

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid, also known as DOPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. DOPAC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Reactive Intermediates in Peptide Synthesis

"4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" and its derivatives could play a crucial role in peptide synthesis. For example, reactive intermediates derived from urethane-protected amino acids have been studied, showcasing the importance of certain structures in the development of peptides. The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones from such amino acids highlight the potential application in synthesizing complex peptides (Crisma et al., 1997).

Copper(I) Complexes for Solar Cells

Derivatives of "this compound" might find applications in renewable energy technologies, such as copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with ligands bearing carboxylic acid substituents show promise for incorporation into DSCs, indicating the compound's utility in materials science and solar energy conversion (Constable et al., 2009).

Esterification and Lactonization Applications

In organic synthesis, "this compound" might be relevant for esterification methods and the synthesis of large-ring lactones. A rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides, successfully applied to the synthesis of large-ring lactones, demonstrates the versatility of related structures in synthetic organic chemistry (Inanaga et al., 1979).

Biochemical and Material Science Applications

The compound and its analogs might be useful in material science and biochemistry. For instance, nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids have been shown to be excellent β-turn and 310/α-helix inducers in peptides, serving as rigid electron spin resonance probes and fluorescence quenchers. This suggests potential applications in designing peptides for biochemical studies and material science applications (Toniolo et al., 1998).

Cytotoxic Activity in Medicinal Chemistry

Carboxamide derivatives of related structures have been synthesized and tested for cytotoxic activity against various cancer cell lines. This indicates the potential of "this compound" derivatives in the development of new anticancer agents, showcasing their importance in medicinal chemistry (Deady et al., 2003).

Propiedades

IUPAC Name |

4,4-dimethyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)3-6(10)9-4-5(8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTZZSUHIXEGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NCC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-(1,4-thiazinan-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2873773.png)

![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)

![1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one](/img/structure/B2873782.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B2873790.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2873795.png)